molecular formula C13H14ClNO2S B5555220 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide

Cat. No.: B5555220
M. Wt: 283.77 g/mol
InChI Key: RGKWDQVWCBJFAW-UHFFFAOYSA-N
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Description

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide is a synthetic organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a benzothiophene ring, a carboxamide group, and a chloro substituent

Preparation Methods

The synthesis of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzothiophene Ring: The benzothiophene ring can be synthesized through a cyclization reaction involving a thiophene derivative and an appropriate electrophile.

    Introduction of the Chloro Group: The chloro substituent is introduced via a chlorination reaction using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the Carboxamide Group: The carboxamide group is formed by reacting the benzothiophene derivative with an amine, such as 1-hydroxy-2-methylpropan-2-amine, under appropriate conditions.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of large-scale reactors and continuous flow processes.

Chemical Reactions Analysis

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions to form new derivatives.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The exact molecular targets and pathways involved depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide can be compared with other similar compounds, such as:

    3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)benzamide: This compound lacks the benzothiophene ring but shares the chloro and carboxamide groups.

    N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide: This compound lacks the chloro substituent but retains the benzothiophene and carboxamide groups.

Properties

IUPAC Name

3-chloro-N-(1-hydroxy-2-methylpropan-2-yl)-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2S/c1-13(2,7-16)15-12(17)11-10(14)8-5-3-4-6-9(8)18-11/h3-6,16H,7H2,1-2H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGKWDQVWCBJFAW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CO)NC(=O)C1=C(C2=CC=CC=C2S1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.77 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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